
(E)-5-(2-(Methylthio)vinyl)-6-aza-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylthio group attached to a vinyl moiety, which is further connected to a 6-aza-2’-deoxyuridine backbone. The compound’s structure suggests potential utility in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine typically involves multi-step organic reactions. One common approach is the three-component reaction of in situ generated aryne, activated alkene, and dimethyl sulfoxide (DMSO). This reaction proceeds via several bond cleavage and bond formation processes in a single operation, with DMSO serving as both a methylthiolating agent and an oxygen source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to form corresponding alkanes.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Substituted vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for the development of therapeutic agents targeting viral infections and cancer cells .
Industry
In the industrial sector, (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of DNA replication and transcription. This disruption can result in the death of rapidly dividing cells, such as cancer cells or virus-infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azacytidine: Another nucleoside analog with anticancer properties.
2’-Deoxyuridine: A simpler analog without the methylthio and vinyl groups.
6-Azauridine: A compound with a similar aza-uridine structure but lacking the vinyl and methylthio groups.
Uniqueness
(E)-5-(2-(Methylthio)vinyl)-6-aza-2’-deoxyuridine is unique due to the presence of both the methylthio and vinyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
100348-19-4 |
|---|---|
Molekularformel |
C11H15N3O5S |
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-[(E)-2-methylsulfanylethenyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H15N3O5S/c1-20-3-2-6-10(17)12-11(18)14(13-6)9-4-7(16)8(5-15)19-9/h2-3,7-9,15-16H,4-5H2,1H3,(H,12,17,18)/b3-2+/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
GKWYTVIDPKKMDO-NSVNRLROSA-N |
Isomerische SMILES |
CS/C=C/C1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CSC=CC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



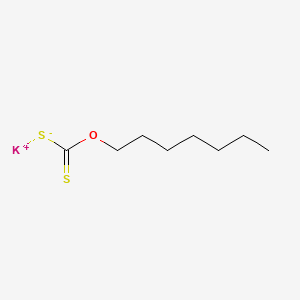



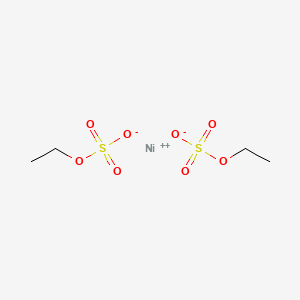
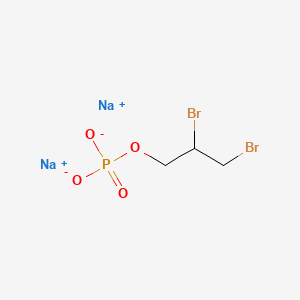
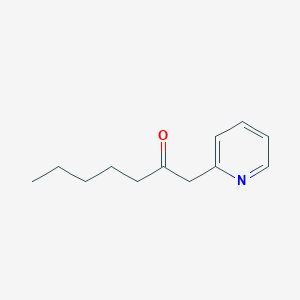

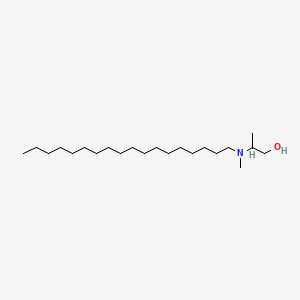

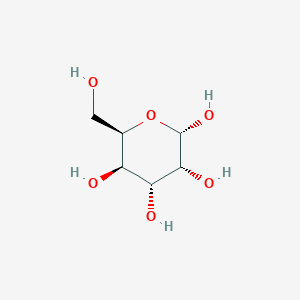
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
